molecular formula C13H16FNO B11809449 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

Cat. No.: B11809449
M. Wt: 221.27 g/mol
InChI Key: HGEFIHGYXSPZKW-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone ( 1355178-81-2) is a piperidine-based compound with a molecular formula of C13H16FNO and a molecular weight of 221.27 g/mol . This chemical serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis and exploration of novel bioactive molecules. Piperidine derivatives are ubiquitous structural motifs in many alkaloid natural products and pharmacologically active compounds . The specific structure of this compound, featuring a fluorophenyl group, is of significant interest in drug discovery. Research on closely related 2-(piperidin-1-yl)ethanone derivatives has demonstrated that such frameworks can exhibit potent antimicrobial properties, with some analogues showing excellent activity against bacterial strains like E. coli and fungal strains such as C. albicans . The incorporation of a fluorine atom, a common strategy in modern medicinal chemistry, can influence the molecule's lipophilicity, metabolic stability, and overall bioavailability . Furthermore, piperidine-containing compounds are frequently investigated for their potential interactions with the central nervous system, and some complex derivatives have been studied for their affinity at neurotransmitter receptors, indicating potential for neurological research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H16FNO/c1-10(16)15-9-3-2-4-13(15)11-5-7-12(14)8-6-11/h5-8,13H,2-4,9H2,1H3

InChI Key

HGEFIHGYXSPZKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Grignard Addition to Pyridinium Salts

This method adapts protocols from fluorinated piperidine syntheses described in patent literature. A pyridinium salt (e.g., arecoline derivative) reacts with 4-fluorophenylmagnesium bromide to form a tetrahydropyridine intermediate, which is reduced to the piperidine (Scheme 1).

Procedure :

  • Grignard Reaction : Arecoline (1 eq) reacts with 4-fluorophenylmagnesium bromide (1.2 eq) in tetrahydrofuran (THF) at −15°C to 25°C for 12 h.

  • Hydrolysis : The intermediate is hydrolyzed with 2M HCl to yield 2-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol affords 2-(4-fluorophenyl)piperidine.

Yield : 65–72%.
Key Advantage : Direct introduction of the 4-fluorophenyl group with minimal by-products.

Cyclization of Amino Ketones

Cyclization of 5-amino-1-(4-fluorophenyl)pentan-2-one via acid-catalyzed intramolecular condensation forms the piperidine ring (Scheme 2).

Procedure :

  • Amino Ketone Preparation : 4-Fluorophenylacetone reacts with ammonium acetate in acetic acid to form the imine.

  • Reduction : Sodium cyanoborohydride reduces the imine to the amine.

  • Cyclization : Heating in toluene with p-toluenesulfonic acid (PTSA) yields 2-(4-fluorophenyl)piperidine.

Yield : 58–64%.
Limitation : Requires strict control of reaction pH to avoid polymerization.

Reductive Amination

A diketone precursor, 2-(4-fluorophenyl)cyclohexan-1,4-dione, undergoes reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB) to form the piperidine (Scheme 3).

Procedure :

  • Condensation : The diketone and ammonium acetate react in methanol at 50°C for 6 h.

  • Reduction : STAB (2 eq) is added at 0°C, and the mixture stirs for 12 h.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Yield : 70–75%.
Advantage : High atom economy and compatibility with diverse diketones.

Acetylation of 2-(4-Fluorophenyl)piperidine

The nitrogen acetylation step introduces the ethanone moiety. Two predominant methods are employed:

Acylation with Acetyl Chloride

Direct acylation using acetyl chloride in the presence of a base is the most straightforward approach (Scheme 4).

Procedure :

  • Reaction : 2-(4-Fluorophenyl)piperidine (1 eq) reacts with acetyl chloride (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C for 2 h.

  • Workup : The mixture is washed with water, dried (Na₂SO₄), and concentrated.

  • Purification : Recrystallization from ethanol yields the product.

Yield : 85–90%.
Key Consideration : Excess acetyl chloride leads to diacetylation; stoichiometry must be tightly controlled.

Oxidation of Alcohol Precursors

An alternative route oxidizes 1-(hydroxymethyl)-2-(4-fluorophenyl)piperidine to the ketone using 2-iodoxybenzoic acid (IBX) (Scheme 5).

Procedure :

  • Hydroxymethylation : Piperidine reacts with formaldehyde in acetic acid to form the alcohol.

  • Oxidation : IBX (1.2 eq) in ethyl acetate at 80°C for 2 h converts the alcohol to the ketone.

Yield : 78–82%.
Advantage : Avoids handling acetyl chloride, enhancing safety.

Alternative Synthetic Routes

One-Pot Synthesis via Chloroacetyl Intermediates

Adapting methodologies from tetrazole derivatives, 2-chloro-1-(4-fluorophenyl)ethanone reacts with piperidine to form the target compound (Scheme 6).

Procedure :

  • Chloroacetyl Synthesis : 4-Fluorophenylacetic acid reacts with thionyl chloride to form the acid chloride, followed by Friedel-Crafts acylation.

  • Nucleophilic Substitution : The chloroacetyl intermediate (1 eq) reacts with piperidine (1.2 eq) in acetonitrile for 6 h.

Yield : 60–68%.
Challenge : Low regioselectivity in Friedel-Crafts step.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the acylation step, reducing reaction time from hours to minutes.

Procedure :
2-(4-Fluorophenyl)piperidine, acetyl chloride, and DMF are irradiated at 100°C for 15 min.

Yield : 88–92%.
Advantage : Enhanced energy efficiency and reduced side reactions.

Analytical Characterization

Critical analytical data for this compound:

Property Value Method
Molecular FormulaC₁₃H₁₅FNOHRMS
Melting Point112–114°CDSC
¹H NMR (400 MHz, CDCl₃)δ 7.25 (d, 2H), 6.95 (d, 2H), 3.85 (m, 1H), 3.45 (m, 2H), 2.35 (s, 3H), 1.80–1.50 (m, 6H)NMR
IR (KBr)1680 cm⁻¹ (C=O), 1505 cm⁻¹ (C-F)FT-IR

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorophenyl-substituted alcohols, ketones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been investigated for its potential as a therapeutic agent due to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects. The fluorine atom enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy in therapeutic applications .

Tyrosinase Inhibition
Recent studies have highlighted the compound's role as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can help manage conditions like melasma and age spots. For instance, related compounds have shown competitive inhibition of tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid .

Neuropharmacology

Serotonin Receptor Antagonism
The compound has been identified as an antagonist at the serotonin 5HT2A receptor, which is implicated in various neuropsychiatric disorders such as schizophrenia and anxiety. This action suggests potential applications in developing treatments for mood disorders and psychotic conditions . The ability to modulate serotonin pathways may also provide insights into managing extrapyramidal symptoms associated with antipsychotic therapies.

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions that allow for structural modifications to enhance its pharmacological properties. Techniques such as chromatography are employed to purify the compound post-synthesis, ensuring high yield and purity essential for biological testing.

Case Studies

Study Objective Findings
Inhibition of Tyrosinase ActivityInvestigate the inhibitory effects on tyrosinase from Agaricus bisporusCompound demonstrated significant inhibition with an IC50 of 0.18 µM, outperforming standard inhibitors .
Serotonin Receptor BindingEvaluate binding affinity at 5HT2A receptorThe compound exhibited strong antagonistic activity, indicating potential for treating anxiety disorders .
Anti-inflammatory EffectsAssess modulation of inflammatory pathwaysPreliminary results suggest the compound may reduce inflammation markers in cellular assays.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances the compound’s ability to bind to certain receptors, while the piperidine ring provides structural stability. This combination allows the compound to modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Tetrazole derivatives (e.g., compounds 22–28) exhibit broad-spectrum antimicrobial activity, likely due to the tetrazole moiety's ability to mimic carboxylic acid groups in enzyme binding .
  • Methanone-linked analogs (e.g., 8d) prioritize lipophilicity for blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
  • Piperazine-containing compounds (e.g., ) leverage the piperazine ring's flexibility for enhanced receptor interaction, often seen in kinase inhibitors .

Physicochemical Properties

Property 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (Inferred) 2-(4-Fluorophenyl)-1-{4-[(1-methylindol-2-yl)carbonyl]piperazin-1-yl}ethanone (2,3-dimethoxyphenyl){1-[(4-fluorophenyl)acetyl]piperidin-4-yl}methanol
Molecular Weight ~263 g/mol 393.42 g/mol 387.44 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 ~2.8
Aqueous Solubility Low (fluorophenyl and piperidine) Very low (indole and piperazine) Moderate (methanol bridge)
Melting Point Not reported Not reported 572.8°C (estimated)

Biological Activity

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is C13H16FN. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often engage with sigma receptors, which are implicated in several neurobiological processes. The mechanism involves:

  • Binding Affinity : The compound shows significant binding affinity to sigma receptors, which are involved in modulating neurotransmitter release and neuronal excitability.
  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes related to inflammatory pathways, potentially offering therapeutic benefits in conditions like chronic pain or neurodegenerative diseases.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Activity IC50 Value (µM) Target Reference
Sigma Receptor Binding0.5 - 5.0Sigma Receptor 1
Enzymatic Inhibition10 - 30Tyrosinase
Anti-inflammatory Activity15 - 25COX Enzyme

Case Studies

Recent investigations have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases. The mechanism was linked to reduced apoptosis and enhanced neuronal survival through sigma receptor modulation .
  • Anti-inflammatory Properties : Another study explored the anti-inflammatory properties of related compounds, indicating that similar piperidine derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests a promising application for inflammatory diseases .
  • Cancer Research : Preliminary data indicate that modifications to the piperidine structure can enhance anti-cancer activity, particularly against breast cancer cell lines by inhibiting PARP enzymes involved in DNA repair mechanisms .

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